molecular formula C7F14 B14256554 1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene CAS No. 403855-46-9

1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene

Cat. No.: B14256554
CAS No.: 403855-46-9
M. Wt: 350.05 g/mol
InChI Key: FELFLFZHARIVRJ-UHFFFAOYSA-N
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Description

1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7H2F13. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene with a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as antimony pentafluoride (SbF5), at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste. Safety measures are crucial due to the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the hex-2-ene moiety allows for addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.

    Addition: Hydrogenation catalysts like palladium on carbon (Pd/C) can facilitate addition reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alkyl derivatives, while addition reactions can produce saturated fluorinated compounds.

Scientific Research Applications

1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical targets, influencing the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

1,1,1,2,3,4,5,5,6,6,6-undecafluoro-4-(trifluoromethyl)hex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)4(11,12)13)3(10,6(16,17)18)5(14,15)7(19,20)21
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELFLFZHARIVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785828
Record name 1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403855-46-9
Record name 1,1,1,2,3,4,5,5,6,6,6-Undecafluoro-4-(trifluoromethyl)hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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